Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Isotope Dilution Quantification
Dihydro FF-MAS-d6 exhibits a molecular weight of 418.7 g/mol [1], representing a +6 Da mass increment over unlabeled Dihydro FF-MAS (412.7 g/mol) [2]. This mass difference results from the substitution of six protium atoms with deuterium at the C4-geminal methyl positions (4,4-bis(trideuteriomethyl)) . In LC-MS/MS analysis, this isotopic shift allows for baseline-resolved or simultaneous monitoring of the labeled standard and endogenous analyte using multiple reaction monitoring (MRM) without spectral overlap .
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 418.73 g/mol (C29H42D6O) |
| Comparator Or Baseline | Unlabeled Dihydro FF-MAS: 412.69 g/mol (C29H48O) |
| Quantified Difference | +6.04 Da mass shift; Δ(m/z) = 6.0 |
| Conditions | Calculated from molecular formulas; confirmed by high-resolution mass spectrometry in vendor certificates of analysis |
Why This Matters
This +6 Da mass shift is the minimum required to avoid isotopic cross-talk between M and M+1 peaks in complex biological matrices, ensuring accurate quantification of endogenous Dihydro FF-MAS in sterol profiling studies.
- [1] PubChem. (2025). Dihydro FF-MAS-d6, CID 164516887. Computed Properties. View Source
- [2] PubChem. (n.d.). Dihydro FF-MAS (CID 443928). View Source
